molecular formula C12H10N2NaO5S B1665442 Tropaeolin O CAS No. 547-57-9

Tropaeolin O

Cat. No.: B1665442
CAS No.: 547-57-9
M. Wt: 317.27 g/mol
InChI Key: IHFYTCCYSYGTME-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tropaeolin O is an acidic monoazo dye . It is primarily used for the determination of certain metals such as palladium (II) and osmium (IV), and proteins like albumin and casein . Thus, these entities can be considered as the primary targets of this compound.

Mode of Action

This compound undergoes a coupling reaction under pH=10.5 conditions to form a blue disazo dye . This reaction is particularly useful in the determination of palladium (II) and osmium (IV) ions . The dye can bind with these ions, forming a metalorganic complex . This complex formation is the primary interaction of this compound with its targets.

Biochemical Pathways

It’s known that the dye can generate reactive oxygen species when exposed to certain nanocatalysts . These reactive oxygen species can lead to the degradation of organic compounds , which could potentially affect various biochemical pathways.

Result of Action

The primary result of this compound’s action is the formation of a metalorganic complex with palladium (II) and osmium (IV) ions . This complex can be used to determine the presence and concentration of these ions . Additionally, when exposed to certain nanocatalysts, this compound can generate reactive oxygen species that can degrade organic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment plays a crucial role in the dye’s ability to undergo a coupling reaction to form a blue disazo dye . Furthermore, the presence of certain nanocatalysts can enhance the dye’s ability to generate reactive oxygen species . Therefore, both the chemical and physical environment can significantly influence the action, efficacy, and stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tropaeolin O is synthesized through a diazotization reaction followed by coupling with resorcinol. The process involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves precise control of temperature, pH, and reaction time to ensure consistent quality of the dye .

Comparison with Similar Compounds

Tropaeolin O is part of a family of azo dyes with similar structures and properties. Some similar compounds include:

Uniqueness of this compound: this compound is unique due to its specific pH range for color change, making it suitable for particular analytical applications. Its vibrant color and stability under various conditions also contribute to its widespread use in different industries .

Properties

CAS No.

547-57-9

Molecular Formula

C12H10N2NaO5S

Molecular Weight

317.27 g/mol

IUPAC Name

sodium;4-[(2,4-dihydroxyphenyl)diazenyl]benzenesulfonate

InChI

InChI=1S/C12H10N2O5S.Na/c15-9-3-6-11(12(16)7-9)14-13-8-1-4-10(5-2-8)20(17,18)19;/h1-7,15-16H,(H,17,18,19);

InChI Key

IHFYTCCYSYGTME-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N=NC2=C(C=C(C=C2)O)O)S(=O)(=O)[O-].[Na+]

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C=C(C=C2)O)O)S(=O)(=O)O.[Na]

Appearance

Solid powder

547-57-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NSC 10441;  NSC10441;  NSC-1044;  Chrysoine S Extra Pure

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Tropaeolin O has the molecular formula C12H9N2NaO5S and a molecular weight of 308.28 g/mol.

A: While the provided research doesn't explicitly list spectroscopic data, several studies employ UV-Vis spectrophotometry to monitor its degradation [, , , , ]. This suggests characteristic absorption peaks in the UV-Vis range, valuable for analytical purposes.

A: The provided research doesn't showcase this compound as a catalyst. Instead, its degradation in the presence of catalysts like Ag-doped ZnO nanoparticles [] and Fe-doped ZnO nanostars [] is investigated. These studies focus on leveraging the catalytic activity of nanomaterials for environmental remediation, specifically the degradation of organic pollutants like this compound.

A: Spectrophotometry, particularly UV-Vis spectrophotometry, emerges as a dominant analytical technique in this compound research [, , , , ]. This method proves valuable for quantifying this compound concentration, monitoring its degradation, and analyzing its interaction with other compounds. Additionally, techniques like high-performance liquid chromatography (HPLC) are used to validate spectrophotometric methods [].

A: this compound, classified as an azo dye, raises environmental concerns due to its recalcitrant properties []. Research demonstrates its susceptibility to biodegradation by white rot fungi like Phanerochaete chrysosporium [] and Irpex zonatus BN2 []. This biodegradation potential offers a promising avenue for bioremediation of this compound contaminated environments.

A: Ozonation, particularly when combined with UV irradiation, effectively removes this compound and its by-products []. This method achieves complete mineralization, indicated by total dissolved organic carbon (DOC) removal. These findings highlight the potential of advanced oxidation processes for treating this compound contaminated water.

A: Research exploring the use of various indicators for estimating carbonation in cement-based materials suggests thymolphthalein as a potential substitute for phenolphthalein, the commonly used indicator []. While the study doesn't directly compare thymolphthalein to this compound, it highlights the ongoing search for reliable and effective pH indicators in specific applications.

A: Researchers benefit from various tools and resources, including spectrophotometers, high-performance liquid chromatography (HPLC) systems, and established protocols for analyzing this compound [, , , , , , ]. Access to these resources is crucial for advancing the understanding of this compound and its applications.

A: While the provided research doesn't offer a historical overview, the diverse applications of this compound, from analytical chemistry and material science to environmental remediation, suggest an evolving research landscape [, , , , , , , , , , ]. Continued exploration of its properties and applications is expected to yield further insights and potential breakthroughs.

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